1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide
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Overview
Description
1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide is a chemical compound with the molecular formula C9H17Br2N It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine with 2-bromo-3-methylbutylidene bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated or partially reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyrrolidine derivatives, while oxidation and reduction reactions can produce a range of brominated or de-brominated compounds .
Scientific Research Applications
1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the bromine substituent.
1-Bromo-2-methylpropane: A brominated compound with a different alkyl chain structure.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness: 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide is unique due to its specific bromine substitution pattern and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
88365-63-3 |
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Molecular Formula |
C9H17Br2N |
Molecular Weight |
299.05 g/mol |
IUPAC Name |
1-(2-bromo-3-methylbutylidene)pyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C9H17BrN.BrH/c1-8(2)9(10)7-11-5-3-4-6-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CWZFHYGINWTZGN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(C=[N+]1CCCC1)Br.[Br-] |
Origin of Product |
United States |
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